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Compound of Interest

Compound Name: 4-(hydrazinocarbonyl)benzamide

Cat. No.: B1310751 Get Quote

This guide provides a comparative analysis of 4-(hydrazinocarbonyl)benzamide derivatives

and their analogs, focusing on their structure-activity relationships (SAR) as enzyme inhibitors

and receptor modulators. The information is intended for researchers, scientists, and

professionals in drug development, offering a consolidated view of quantitative data,

experimental methodologies, and visual representations of relevant biological pathways and

workflows.

Quantitative Data Summary
The biological activity of 4-(hydrazinocarbonyl)benzamide derivatives and related

compounds varies significantly with substitutions on the benzamide and hydrazone moieties.

The following tables summarize the inhibitory activities of different series of these compounds

against various biological targets.

Table 1: Carbonic Anhydrase Inhibition by 4-(2-substituted hydrazinyl)benzenesulfonamide

Derivatives[1]
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Compound Substitution hCA I Ki (nM) hCA II Ki (nM)

S1 Acetophenone 2.15 ± 0.18 1.72 ± 0.58

S2
4-

methylacetophenone
1.84 ± 0.11 2.04 ± 0.54

S3 4-chloroacetophenone 1.93 ± 0.24 2.53 ± 1.12

S4 4-fluoroacetophenone 2.06 ± 0.13 2.16 ± 0.94

S5
4-

bromoacetophenone
2.11 ± 0.17 2.67 ± 1.03

S6

4-

methoxyacetophenon

e

1.79 ± 0.22 11.64 ± 5.21

S7 4-nitroacetophenone 2.73 ± 0.08 3.18 ± 1.25

S8 2-acetylthiophene 2.24 ± 0.21 2.15 ± 0.83

S9 2-acetylfuran 2.57 ± 0.35 2.89 ± 1.17

S10 1-indanone 2.66 ± 0.31 3.01 ± 1.22

S11 2-indanone 2.49 ± 0.29 2.95 ± 1.15

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibition by 4-Benzamidobenzoic Acid Hydrazide

Derivatives[2]
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Compound R Group % Inhibition at 1 nM

5a H 25

5b 4-OCH3 30

5c 4-Cl 47

5d 4-F 35

5e 4-NO2 15

6a H 45

6b 4-OCH3 55

6c 4-Cl 72

6d 4-F 60

6e 4-NO2 30

AUDA - 50

AUDA (12-(3-Adamantan-1-yl-

ureido)-dodecanoic acid) is a

known potent sEH inhibitor

used as a reference.

Table 3: RXRα Antagonist Activity and Antiproliferative Activity of (4-(pyrimidin-2-

ylamino)benzoyl)hydrazine-1-carboxamide Derivatives[3][4]

Compound
Substitution
(R)

RXRα EC50
(µM)

HepG2 IC50
(µM)

A549 IC50 (µM)

6A 4-Fluorophenyl 1.68 ± 0.22 < 10 < 10

Sorafenib - - 5.6 ± 0.5 6.2 ± 0.7
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Detailed methodologies for the key experiments are crucial for the replication and validation of

findings.

1. Carbonic Anhydrase Inhibition Assay[1]

Enzyme and Substrate: Human carbonic anhydrase isoenzymes I and II (hCA I and hCA II)

are used. The esterase activity of the enzyme is assayed using 4-nitrophenyl acetate as a

substrate.

Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-

SO4 buffer (pH 7.4), the respective hCA isoenzyme, and the inhibitor solution in DMSO. The

mixture is incubated for 10 minutes at room temperature. The substrate, 4-nitrophenyl

acetate, is then added, and the absorbance is measured at 400 nm using a plate reader.

Data Analysis: The inhibitory effects of the compounds are determined by comparing the

enzymatic reaction rates in the presence and absence of the inhibitors. The Ki values are

calculated using the Cheng-Prusoff equation.

2. Soluble Epoxide Hydrolase (sEH) Inhibition Assay[2]

Enzyme and Substrate: Recombinant human sEH is used. A fluorescent substrate, such as

cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate

(CMNPC), is commonly employed.

Procedure: The assay is conducted in a 96-well plate format. The reaction buffer contains

Bis-Tris/HCl (pH 7.0) and BSA. The test compounds are pre-incubated with the sEH enzyme

for a specified time at 30°C. The enzymatic reaction is initiated by the addition of the

fluorescent substrate. The fluorescence intensity is monitored over time.

Data Analysis: The percent inhibition is calculated by comparing the rate of the reaction in

the presence of the test compound to the rate of a control reaction with solvent only.

3. MTT Assay for Antiproliferative Activity[4]

Cell Lines: Human cancer cell lines, such as HepG2 (liver carcinoma) and A549 (lung

carcinoma), are used.[4]
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Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are

then treated with various concentrations of the test compounds and incubated for a specified

period (e.g., 48 or 72 hours). After the incubation period, the medium is replaced with a fresh

medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The

cells are incubated for another 4 hours, allowing the viable cells to reduce the yellow MTT to

purple formazan crystals. The formazan crystals are then dissolved in a solubilization

solution (e.g., DMSO).

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a

microplate reader. The IC50 value, the concentration of the compound that inhibits cell

growth by 50%, is calculated from the dose-response curve.[4]

Visualizations
General SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study.
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Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Signaling Pathway: RXRα Antagonism

This diagram depicts the mechanism of action for an RXRα antagonist.
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Caption: Mechanism of RXRα antagonism leading to apoptosis.

Logical Relationship in sEH Inhibitor SAR
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The following diagram illustrates the key structural features influencing the inhibitory activity of

4-benzamidobenzoic acid hydrazide derivatives against soluble epoxide hydrolase.
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Caption: SAR of 4-benzamidobenzoic acid hydrazide sEH inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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